

An In-depth Technical Guide to the Thermochemical Properties of 2-Dimethylaminophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-DIMETHYLAMINOPHENOL**

Cat. No.: **B184030**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key thermochemical properties of **2-dimethylaminophenol**, a compound of interest in various research and development sectors. Due to a lack of publicly available experimental data for this specific molecule, this document focuses on the established methodologies for determining these crucial parameters. It outlines detailed experimental protocols for combustion calorimetry and differential scanning calorimetry, the primary techniques for measuring the enthalpy of formation and heat capacity, respectively. Furthermore, this guide discusses theoretical approaches for estimating thermochemical data and presents illustrative data in a structured format. Diagrams are provided to visualize experimental workflows and a potential metabolic pathway.

Introduction

2-Dimethylaminophenol ($C_8H_{11}NO$) is an aromatic compound containing both a phenol and a tertiary amine functional group. Its chemical structure suggests potential applications in areas such as chemical synthesis, materials science, and pharmacology. A thorough understanding of its thermochemical properties, including enthalpy of formation, heat capacity, and entropy, is fundamental for process development, safety assessments, and computational modeling of its

behavior. This guide serves as a resource for researchers seeking to measure or estimate these properties.

Thermochemical Data

While specific experimental thermochemical data for **2-dimethylaminophenol** is not readily available in the literature, the following tables provide a template for how such data should be presented. The values provided are hypothetical and for illustrative purposes only.

Table 1: Enthalpy of Formation of **2-Dimethylaminophenol**

Property	Symbol	State	Value (kJ/mol)	Method
Standard Enthalpy of Formation	ΔH_f°	Gas	Value not available	Combustion Calorimetry
Standard Enthalpy of Formation	ΔH_f°	Solid	Value not available	Combustion Calorimetry

Table 2: Heat Capacity and Entropy of **2-Dimethylaminophenol**

Temperature (K)	Molar Heat Capacity (Cp,m) (J/mol·K)	Standard Molar Entropy (Sm°) (J/mol·K)	Method
298.15	Value not available	Value not available	Differential Scanning Calorimetry
323.15	Value not available	Value not available	Differential Scanning Calorimetry
348.15	Value not available	Value not available	Differential Scanning Calorimetry

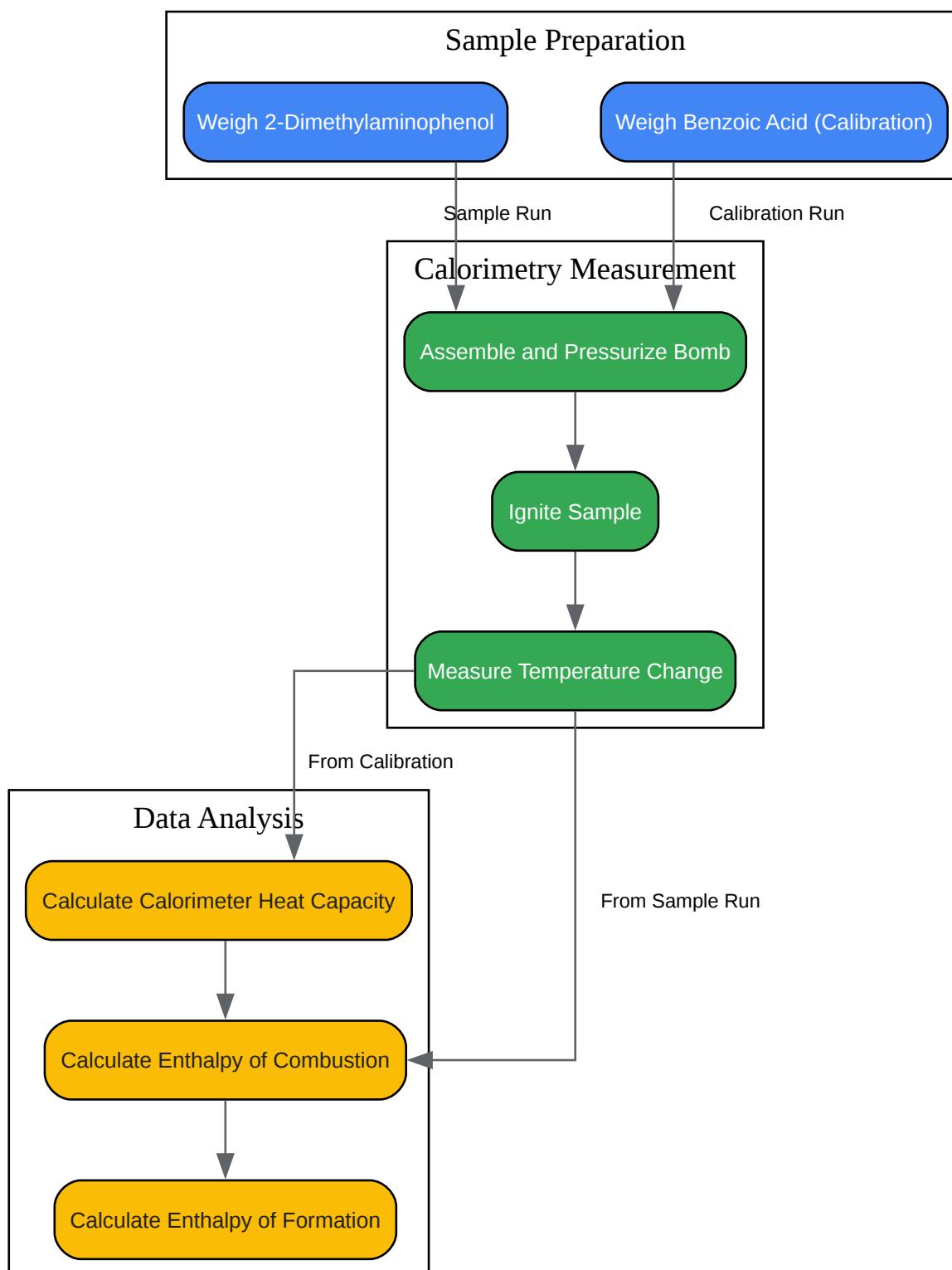
Experimental Protocols

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔH_f°) of an organic compound like **2-dimethylaminophenol** can be determined from its enthalpy of combustion (ΔH_c°), measured using a bomb calorimeter.

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:


- Oxygen bomb calorimeter
- High-pressure oxygen source
- Crucible (platinum or fused silica)
- Fuse wire (e.g., platinum or nickel-chromium)
- Benzoic acid (for calibration)
- High-precision thermometer
- Balance (accurate to ± 0.0001 g)

Procedure:

- Calibration:
 - A pellet of benzoic acid (a standard with a precisely known enthalpy of combustion) of known mass is placed in the crucible.
 - The fuse wire is attached to the electrodes, touching the pellet.

- The bomb is assembled, sealed, and filled with high-purity oxygen to a pressure of approximately 30 atm.
- The bomb is submerged in a known mass of water in the calorimeter.
- The initial temperature of the water is recorded.
- The sample is ignited, and the temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- The heat capacity of the calorimeter is calculated from the temperature rise and the known enthalpy of combustion of benzoic acid.

- Sample Measurement:
 - A known mass of **2-dimethylaminophenol** is placed in the crucible.
 - The procedure is repeated as for the calibration with benzoic acid.
 - The heat released by the combustion of the sample is calculated using the previously determined heat capacity of the calorimeter and the measured temperature rise.
 - Corrections are made for the heat of combustion of the fuse wire and for the formation of any nitric acid from residual nitrogen in the bomb.
- Calculation of Enthalpy of Formation:
 - The standard enthalpy of combustion (ΔH_c°) is calculated from the heat released and the molar mass of **2-dimethylaminophenol**.
 - The standard enthalpy of formation (ΔH_f°) is then calculated using Hess's Law: $\Delta H_f^\circ(C_8H_{11}NO) = 8 * \Delta H_f^\circ(CO_2) + 5.5 * \Delta H_f^\circ(H_2O) - 0.5 * \Delta H_f^\circ(N_2) - \Delta H_c^\circ(C_8H_{11}NO)$ (assuming complete combustion to CO_2 , H_2O , and N_2)

[Click to download full resolution via product page](#)

Combustion Calorimetry Workflow

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The molar heat capacity (C_p,m) of **2-dimethylaminophenol** can be measured as a function of temperature using a differential scanning calorimeter.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The heat capacity of the sample is determined by comparing its heat flow signal to that of a standard material with a known heat capacity (e.g., sapphire).

Apparatus:

- Differential scanning calorimeter (DSC)
- Hermetically sealed sample pans (e.g., aluminum)
- Sapphire standard
- Balance (accurate to ± 0.01 mg)
- Inert purge gas (e.g., nitrogen)

Procedure:

- Baseline Measurement:
 - An empty sample pan and an empty reference pan are placed in the DSC.
 - The desired temperature program is run (e.g., heating at a constant rate of 10 K/min) to obtain the baseline heat flow.
- Standard Measurement:
 - A sapphire standard of known mass is placed in the sample pan.
 - The same temperature program is run to measure the heat flow for the standard.
- Sample Measurement:

- A known mass of **2-dimethylaminophenol** is placed in the sample pan and hermetically sealed.
- The same temperature program is run to measure the heat flow for the sample.
- Calculation of Heat Capacity:
 - The heat capacity of the sample (C_p, sample) at a given temperature is calculated using the following equation: $C_p, \text{sample} = ((\text{DSC}_{\text{sample}} - \text{DSC}_{\text{baseline}}) / (\text{DSC}_{\text{standard}} - \text{DSC}_{\text{baseline}})) * (\text{mass}_{\text{standard}} / \text{mass}_{\text{sample}}) * C_p, \text{standard}$
 - The molar heat capacity (C_p, m) is then calculated by multiplying the specific heat capacity by the molar mass of **2-dimethylaminophenol**.

[Click to download full resolution via product page](#)

DSC Heat Capacity Measurement Workflow

Theoretical Estimation of Thermochemical Properties

In the absence of experimental data, computational methods can provide valuable estimates of thermochemical properties.

- Group Additivity Methods: These methods estimate the thermochemical properties of a molecule by summing the contributions of its constituent functional groups. While relatively simple, their accuracy depends on the availability of reliable group values.
- Quantum Chemical Calculations: Ab initio and density functional theory (DFT) methods can be used to calculate the electronic energy of a molecule. From this, the enthalpy of formation and other thermochemical properties can be derived. These methods can be highly accurate but are computationally intensive.

Potential Metabolic Pathway

While the specific metabolic fate of **2-dimethylaminophenol** is not well-documented, a plausible pathway for substituted phenols involves phase I and phase II metabolism. Phase I reactions, often mediated by cytochrome P450 enzymes, can introduce or expose functional groups. Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.

[Click to download full resolution via product page](#)

Plausible Metabolic Pathway

Conclusion

This technical guide has outlined the methodologies for determining the key thermochemical properties of **2-dimethylaminophenol**. While experimental data for this specific compound is currently lacking, the protocols for combustion calorimetry and differential scanning calorimetry provided herein offer a clear path for its empirical determination. Additionally, theoretical methods serve as a valuable tool for estimation. A comprehensive understanding of these properties is essential for the safe and efficient application of **2-dimethylaminophenol** in scientific and industrial settings.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of 2-Dimethylaminophenol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b184030#thermochemical-properties-of-2-dimethylaminophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com